

Application Note: Comprehensive Analytical Characterization of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Cat. No.: B14911723

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Abstract

5-Fluoro-4-hydrazinyl-2-methylpyrimidine (CAS: 139904-43-9) is a critical pharmacophore and intermediate in the synthesis of second-generation triazole antifungals, most notably Voriconazole. Its structural integrity is paramount due to the reactivity of the hydrazine moiety, which is prone to oxidation and condensation. This application note details a multi-tiered analytical strategy combining NMR spectroscopy for structural confirmation, RP-HPLC for purity assessment, and a specific derivatization-LC method for quantifying trace hydrazine—a known genotoxic impurity (GTI).

Structural Identification (Qualitative)

The presence of the fluorine atom and the hydrazine group necessitates a multi-nuclear NMR approach to confirm regiochemistry and substitution.

NMR Spectroscopy Protocol

Rationale:

F NMR provides a clean, background-free signal to confirm the fluorination status, while

H NMR validates the integrity of the labile hydrazine protons.

- Instrument: 400 MHz (or higher) NMR Spectrometer.

- Solvent: DMSO-d

(Required for solubility and stabilization of exchangeable protons).

- Internal Standard:

-Trifluorotoluene (for quantitative

F, optional).

Expected Chemical Shifts (

, ppm):

Nucleus	Shift ()	Multiplicity	Assignment	Mechanistic Insight
H	2.35	Singlet (3H)	-CH (C2)	Methyl group attached to the electron-deficient pyrimidine ring.
H	4.50 - 5.00	Broad (2H)	-NH-NH	Exchangeable. Broadening indicates H-bonding or exchange.
H	7.80 - 8.10	Doublet/Singlet	Pyrimidine H (C6)	Coupled to F (Hz).
H	8.80 - 9.20	Broad (1H)	-NH-NH	Highly acidic proton; shift varies with concentration.
F	-160 to -165	Singlet	-F (C5)	Diagnostic shift for 5-fluoropyrimidines.

Mass Spectrometry (ESI-MS)

- Ionization: Positive Mode (ESI+).
- Target Ion:
Da.
- Fragmentation: Loss of

(17 Da) and

is common in hydrazine derivatives.

Purity & Assay (Quantitative HPLC-UV)

Challenge: The hydrazine group makes the molecule basic and polar, leading to potential peak tailing on standard silica columns. Solution: Use of a base-deactivated column and an acidic buffered mobile phase to protonate the hydrazine, improving peak shape and retention reproducibility.

Chromatographic Conditions

Parameter	Setting
Column	Inertsil ODS-3V or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 μ m
Mobile Phase A	20 mM Ammonium Phosphate Buffer, pH 3.0 (adjusted with)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 254 nm (Pyrimidine transition)
Injection Vol	10 μ L

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
15.0	40	60	Elution of impurities
20.0	40	60	Isocratic hold
20.1	95	5	Re-equilibration
25.0	95	5	End

System Suitability Criteria:

- Tailing Factor (

):

(Critical for hydrazine compounds).

- Resolution (

):

between Main Peak and nearest impurity (likely the 4-chloro precursor).

- RSD (Area):

(n=6).

Trace Impurity Analysis: Genotoxic Hydrazine[2][3]

Critical Safety Note: Free hydrazine (

) is a known carcinogen and a starting material. It lacks a chromophore and is retained poorly on C18. Method: Pre-column derivatization with Benzaldehyde forms Benzalazine, which is highly UV-active and lipophilic, allowing sensitive detection.

Derivatization Protocol

- Sample Prep: Dissolve 50 mg of **5-Fluoro-4-hydrazinyl-2-methylpyrimidine** in 10 mL of 1% H

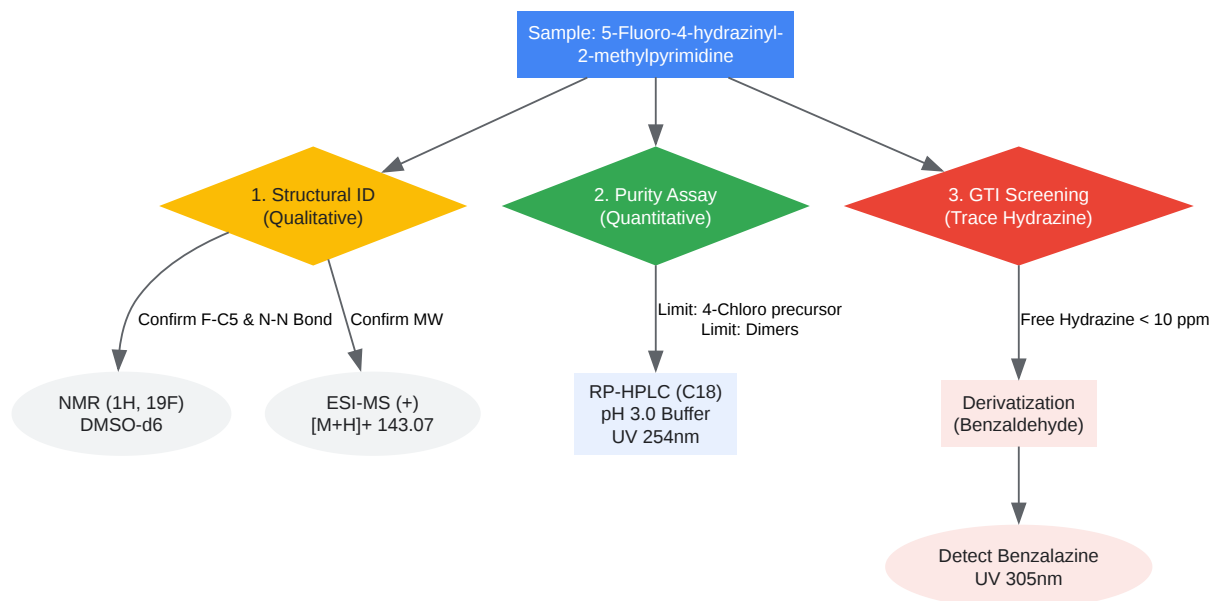
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(prevents oxidation).

- Reagent: Prepare 2% Benzaldehyde in Acetonitrile.
- Reaction: Mix 1.0 mL Sample + 1.0 mL Reagent. Vortex. Incubate at 40°C for 20 mins.
- Mechanism:
- Analysis: Inject onto the standard HPLC system (Section 2). Benzalazine elutes late (high organic) with strong absorbance at 305 nm.

Analytical Workflow Logic

The following diagram illustrates the decision-making process for characterizing this intermediate, distinguishing between routine release testing and genotoxic impurity (GTI) screening.



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Figure 1: Analytical lifecycle for **5-Fluoro-4-hydrazinyl-2-methylpyrimidine** characterization.

Troubleshooting & Scientific Justification

The "Tailing" Phenomenon

- Observation: Asymmetric peaks for the main analyte.
- Cause: Interaction between the basic hydrazine amines and residual silanol groups () on the silica support.
- Remediation:
 - pH Control: Maintaining pH at 3.0 ensures the hydrazine is protonated (), but the phosphate buffer suppresses silanol ionization ().
 - Ion Pairing: If tailing persists, add 5 mM Sodium Hexanesulfonate to the mobile phase to mask basic sites.

Stability of the Hydrazine Moiety

Hydrazines are reducing agents. Samples dissolved in non-degassed solvents may show degradation products (oxidized azo/azoxy dimers) within hours.

- Protocol Requirement: All diluents must be degassed. Autosampler temperature must be maintained at 4°C.

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Sources

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